Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate
Description
Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate is a heterocyclic compound featuring a 6-methylimidazothiazole core linked via a carbonylamino group to a methyl thiophenecarboxylate moiety. This structure combines aromatic and electron-rich systems, making it a candidate for diverse biological activities, including anticancer and enzyme inhibition.
Properties
IUPAC Name |
methyl 3-[(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-7-9(16-4-6-21-13(16)14-7)11(17)15-8-3-5-20-10(8)12(18)19-2/h3-6H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFLBSPDKHNSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate (CAS No. 400087-15-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₁N₃O₃S₂
- Molecular Weight : 321.38 g/mol
- Structure : The compound features a thiophene carboxylate moiety linked to a carbonyl group derived from a methylimidazo-thiazole ring.
Biological Activity
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, thiazole derivatives have been reported to demonstrate potent antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
Thiazole-containing compounds have gained attention for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific pathways involved may include the activation of caspases and modulation of cell cycle regulators .
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various thiazole derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Mechanism
In another research effort, the anticancer effects of this compound were investigated using human cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis through the intrinsic apoptotic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₃S₂ |
| Molecular Weight | 321.38 g/mol |
| Antimicrobial Activity | Active against S. aureus, E. coli |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Mechanism of Action | Disruption of metabolic pathways |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H11N3O3S2
- Molecular Weight : 321.37 g/mol
- CAS Number : 400087-15-2
The compound features a thiophene ring and an imidazo[2,1-b][1,3]thiazole moiety, which contribute to its biological activity and potential as a pharmacological agent.
Medicinal Chemistry Applications
Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been studied for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains. The imidazo[2,1-b][1,3]thiazole component is known for enhancing the antibacterial properties of thiosemicarbazone derivatives.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Thiosemicarbazone Derivative | E. coli | Inhibitory |
| Thiosemicarbazone Derivative | S. aureus | Inhibitory |
In one study, thiosemicarbazone complexes demonstrated higher antimicrobial activity compared to their free counterparts due to enhanced metal coordination properties .
Anticancer Properties
The compound's structural features suggest potential efficacy in cancer treatment. Studies have shown that similar thiazole derivatives can inhibit the growth of various cancer cell lines.
The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes critical for tumor growth.
Organic Synthesis Applications
In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules.
Cross-Coupling Reactions
The compound can participate in cross-coupling reactions facilitated by transition metals such as copper or palladium. These reactions are crucial for constructing carbon-carbon bonds in pharmaceutical development.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Copper-Catalyzed | Proline as Promoter | 72 |
| Palladium-Catalyzed | Aryl Iodide Coupling | 65 |
These methodologies enhance the efficiency of synthesizing derivatives that may possess improved biological activities.
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science.
Polymer Chemistry
The compound can be incorporated into polymer matrices to develop materials with specific functionalities such as increased thermal stability or enhanced mechanical properties.
Comparison with Similar Compounds
Structural Analogues with Anticancer Activity
Several imidazothiazole derivatives exhibit potent anticancer properties, particularly against breast cancer (MCF-7 cells):
Table 1: Key Anticancer Imidazothiazole Derivatives
Key Findings :
- The carbohydrazide derivative in Table 1 outperforms sorafenib in MCF-7 cytotoxicity but is less potent against VEGFR-2. Its 2-oxoindolinylidene group enhances apoptosis via Bax/Bcl-2 modulation and caspase activation .
- The target compound’s methyl thiophenecarboxylate group may improve solubility compared to bulkier substituents (e.g., 4-cyanophenyl in ), though its biological data remain unreported.
Enzyme Inhibitors: IDO1 and TDO2 Targets
Imidazothiazoles are explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), critical in immune evasion by cancers:
Table 2: IDO1/TDO2 Inhibitors with Imidazothiazole Cores
Key Findings :
- The urea-linked compound in Table 2 stabilizes hIDO1 in MD simulations, with RMSD < 2.5 Å over 100 ns, suggesting strong binding .
Antimicrobial and Structural Variants
Imidazothiazole carbohydrazides demonstrate antimicrobial activity, influenced by substituents:
Table 3: Antimicrobial Imidazothiazole Derivatives
Key Findings :
- Substituents like thiazolidinone or spirocyclic systems in enhance antimicrobial potency, likely due to increased membrane penetration. The target compound’s thiophenecarboxylate may reduce lipophilicity, directing activity toward eukaryotic targets (e.g., kinases) rather than microbes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
